- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540
Cas no 916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride)
916677-41-3 structure
Product Name:(S)-4-Aminohex-5-enoic acid hydroChloride
كاس عدد:916677-41-3
وسط:C6H12ClNO2
ميغاواط:165.617980957031
CID:4719693
Update Time:2025-08-05
(S)-4-Aminohex-5-enoic acid hydroChloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-4-Aminohex-5-enoic acid hydroChloride
-
- نواة داخلي: 1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1
- مفتاح Inchi: FBNKOYLPAMUOHS-NUBCRITNSA-N
- ابتسامات: [C@@H](N)(C=C)CCC(=O)O.Cl
حساب السمة
- نوعية دقيقة: 165.0556563 g/mol
- النظائر كتلة واحدة: 165.0556563 g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 3
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 4
- تعقيدات: 112
- رابطة تساهمية وحدة العد: 2
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 63.3
- الوزن الجزيئي: 165.62
(S)-4-Aminohex-5-enoic acid hydroChloride الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10222-5g |
(S)-4-aminohex-5-enoic acid hydrochloride |
916677-41-3 | 95% | 5g |
$2499 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-250mg |
(S)-4-aminohex-5-enoic acid hydrochloride |
916677-41-3 | 98% | 250mg |
¥7173.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-1g |
(S)-4-aminohex-5-enoic acid hydrochloride |
916677-41-3 | 98% | 1g |
¥16748.00 | 2024-04-25 |
(S)-4-Aminohex-5-enoic acid hydroChloride طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
المراجع
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
المراجع
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
2.3 Solvents: Acetone ; 20 min, rt
2.4 Reagents: Isopropanol ; rt
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
2.3 Solvents: Acetone ; 20 min, rt
2.4 Reagents: Isopropanol ; rt
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036
طريقة الإنتاج 6
رد فعل الشرط
1.1 -
1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
1.3 Solvents: Diethyl ether ; rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
1.3 Solvents: Diethyl ether ; rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
المراجع
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540
طريقة الإنتاج 7
رد فعل الشرط
1.1 -
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
2.2 Solvents: Diethyl ether ; rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
2.2 Solvents: Diethyl ether ; rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
المراجع
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
المراجع
- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Acetone ; 20 min, rt
1.4 Reagents: Isopropanol ; rt
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Acetone ; 20 min, rt
1.4 Reagents: Isopropanol ; rt
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Diethyl ether ; 12 h, 4 °C
1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
المراجع
- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 d, 80 °C
1.2 Reagents: Pyridine Solvents: Benzene ; 12 h
2.1 Solvents: Diethyl ether ; 12 h, 4 °C
2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Pyridine Solvents: Benzene ; 12 h
2.1 Solvents: Diethyl ether ; 12 h, 4 °C
2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
المراجع
- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
1.2 Solvents: Diethyl ether ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
1.2 Solvents: Diethyl ether ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
المراجع
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
3.3 Solvents: Acetone ; 20 min, rt
3.4 Reagents: Isopropanol ; rt
4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
3.3 Solvents: Acetone ; 20 min, rt
3.4 Reagents: Isopropanol ; rt
4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium carbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 40 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
4.3 Solvents: Acetone ; 20 min, rt
4.4 Reagents: Isopropanol ; rt
5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
4.3 Solvents: Acetone ; 20 min, rt
4.4 Reagents: Isopropanol ; rt
5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036
(S)-4-Aminohex-5-enoic acid hydroChloride Raw materials
- methyl(triphenyl)phosphonium;iodide
- Methyl 5-Hexenoate
- 3-PYRROLIDINONE, 5-ETHENYL-1-[(4-METHYLPHENYL)SULFONYL]-, (5S)-
- METHOXYMETHYLENETRIPHENYLPHOSPHORANE
- tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 3,5-Di-tert-butyl-o-benzoquinone
- BENZENESULFONAMIDE, 4-METHYL-N-[(1S)-1-(2-OXOETHYL)-2-PROPEN-1-YL]-
- 5-Hexenoic acid, 4-[(phenylsulfonyl)amino]-, (4S)-
- Benzenesulfonamide, N-[(1S)-1-(2-hydroxyethyl)-2-propen-1-yl]-4-methyl-
- Benzenesulfonamide
- tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
- 2-Pyrrolidinone, 5-ethenyl-, (S)-
- (5S)-1-[3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl]-5-ethenyl-2-pyrrolidinone
- Bis(phenylsulfonyl)sulfur diimide
(S)-4-Aminohex-5-enoic acid hydroChloride Preparation Products
(S)-4-Aminohex-5-enoic acid hydroChloride الوثائق ذات الصلة
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride) منتجات ذات صلة
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر
NewCan Biotech Limited
عضو ذهبي
مورد الصين
مُحْضِر
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر